molecular formula C11H21NO3 B3033808 Tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 1205542-26-2

Tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B3033808
CAS No.: 1205542-26-2
M. Wt: 215.29
InChI Key: ADHBFIMXBSFQLJ-DTWKUNHWSA-N
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Description

Tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate is a chemical compound belonging to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl carbamate group. One common method involves the reaction of (3S,4S)-3-hydroxy-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s steric properties. These interactions can affect the compound’s binding affinity and selectivity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl (3S,4R)-3-hydroxy-4-phenylpiperidine-1-carboxylate
  • Tert-butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate

Uniqueness

Tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of both hydroxy and methyl groups in the (3S,4S) configuration imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHBFIMXBSFQLJ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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